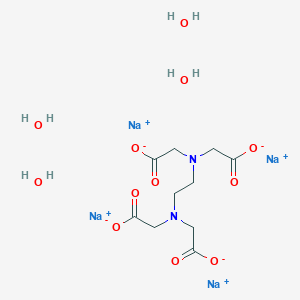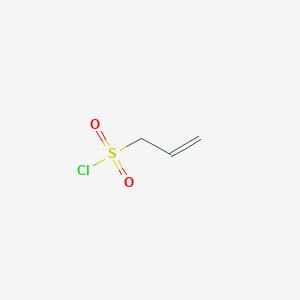
2-Ethyl-1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3,5-trinitrobenzene, commonly known as ETNB, is a highly explosive organic compound that has been widely used in various scientific research applications, including as a high-energy explosive, a sensitizer for explosives, and a fluorescent probe for protein studies. Due to its unique properties, ETNB has been extensively studied in the field of chemistry, biochemistry, and biophysics.
Mecanismo De Acción
The mechanism of action of ETNB is not fully understood. It is believed that ETNB acts as a sensitizer for explosives by increasing their sensitivity to shock and friction. It has also been shown to bind to proteins and induce conformational changes. The exact mechanism of this interaction is still under investigation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ETNB are not well documented. However, it is known to be highly toxic and can cause severe health effects if ingested or inhaled. ETNB has been shown to cause liver damage and neurological effects in animals. It is also a potential carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETNB has several advantages for use in lab experiments. It is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, the use of ETNB in lab experiments is limited due to its explosive nature and toxicity. Special precautions must be taken when handling ETNB to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on ETNB. One area of interest is the development of new explosives and sensitizers based on the structure of ETNB. Another area of interest is the use of ETNB as a fluorescent probe for protein studies. Further investigation into the mechanism of action of ETNB and its biochemical and physiological effects is also needed. Overall, ETNB is a highly versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of ETNB involves the nitration of ethylbenzene with a mixture of nitric and sulfuric acids. The reaction produces a yellow crystalline solid, which is purified through recrystallization. The yield of ETNB is typically around 60-70%. The chemical structure of ETNB is shown in Figure 1.
Aplicaciones Científicas De Investigación
ETNB has been widely used in scientific research as a high-energy explosive and a sensitizer for explosives. Its unique properties make it an ideal candidate for use in military and defense applications. ETNB has also been used as a fluorescent probe for protein studies. It has been shown to bind to proteins and emit fluorescence upon excitation with UV light. This property has been used to study protein-protein interactions and protein conformational changes.
Propiedades
Número CAS |
13985-60-9 |
|---|---|
Nombre del producto |
2-Ethyl-1,3,5-trinitrobenzene |
Fórmula molecular |
C8H7N3O6 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
2-ethyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3 |
Clave InChI |
VDKWJWFQFPWXFC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
13985-60-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)









